Cas no 1158747-82-0 (Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine)

Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine structure
1158747-82-0 structure
Product name:Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine
CAS No:1158747-82-0
MF:C14H18NOF3
MW:273.29402
CID:1064761
PubChem ID:71317227

Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine Chemical and Physical Properties

Names and Identifiers

    • Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine
    • 3-[[3-(trifluoromethoxy)phenyl]methyl]azepane
    • 1-Bromo-1-carbethoxycyclobutane; 1-Bromocyclobutanecarboxylic Acid Ethyl Ester; 1-Ethoxycarbonyl-1-bromocyclobutane; Ethyl 1-bromocyclobutane-1-carboxylate; Ethyl 1-bromocyclobutanecarboxylate; NSC 135010
    • 3-(3-(Trifluoromethoxy)benzyl)azepane
    • DTXSID40747886
    • DB-297641
    • 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane
    • 1158747-82-0
    • Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine
    • Inchi: InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2
    • InChI Key: JLTHLGACDUDISW-UHFFFAOYSA-N
    • SMILES: C1CCNCC(C1)CC2=CC(=CC=C2)OC(F)(F)F

Computed Properties

  • Exact Mass: 273.13400
  • Monoisotopic Mass: 273.13404868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 3.84620

Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H294165-50mg
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine
1158747-82-0
50mg
$ 207.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-490206-50 mg
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine,
1158747-82-0
50mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-490206-50mg
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine,
1158747-82-0
50mg
¥2858.00 2023-09-05
TRC
H294165-500mg
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine
1158747-82-0
500mg
$ 1642.00 2023-04-15

Additional information on Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine

Comprehensive Analysis of Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine (CAS No. 1158747-82-0)

The compound Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine (CAS No. 1158747-82-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethoxy group and the azepine ring, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development due to its ability to modulate neurotransmitter activity.

In recent years, the demand for fluorinated compounds like Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend in precision medicine and targeted therapy, where such compounds play a pivotal role. The trifluoromethoxy moiety, in particular, is known to improve lipophilicity and membrane permeability, making it a hotspot for drug discovery.

The synthesis of Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine involves multi-step organic transformations, often requiring advanced techniques like catalytic hydrogenation and Grignard reactions. Its CAS No. 1158747-82-0 serves as a critical identifier in chemical databases, facilitating efficient retrieval for patent searches and regulatory compliance. Given the rise of AI-driven drug design, this compound is frequently referenced in computational chemistry studies to predict its interactions with biological targets.

From an industrial perspective, Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine is often discussed in forums focusing on green chemistry and sustainable synthesis. Researchers are exploring eco-friendly catalysts and solvent-free conditions to produce it, addressing the global push for environmentally benign processes. Its relevance extends to crop protection, where fluorinated analogs are investigated for their pesticidal properties without harming non-target organisms.

In the context of market trends, the compound's niche applications have led to collaborations between academia and biotech firms. Questions like "What are the pharmacological effects of Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine?" or "How to optimize its synthesis scale-up?" dominate search queries, reflecting its interdisciplinary appeal. Analytical methods such as HPLC and NMR are routinely employed to ensure purity, a critical factor for GMP compliance.

Looking ahead, Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine is poised to remain a key player in medicinal chemistry innovation. Its structural versatility and bioisosteric potential offer endless possibilities for designing next-generation therapeutics. As the scientific community continues to unravel its full potential, this compound exemplifies the synergy between molecular design and therapeutic advancement.

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